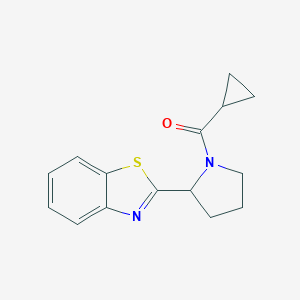![molecular formula C21H33N3O B256253 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one, also known as BEAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEAQ belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
作用機序
The exact mechanism of action of 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one is not fully understood. However, it has been proposed that this compound may exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. This compound has also been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins involved in cell growth, which may contribute to its anti-cancer properties. This compound has also been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to modulate the activity of certain ion channels in neurons, which may contribute to its effects on neuronal activity.
実験室実験の利点と制限
One advantage of using 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, this compound has been extensively studied and its effects on various biological systems are well-documented. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the effects of natural compounds on biological systems.
将来の方向性
There are several future directions for research on 3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one. One area of interest is the development of more potent and selective derivatives of this compound for use as anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, studies are needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.
合成法
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one can be synthesized using a multi-step process starting from 2-methyl-4-hydroxyquinoline. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with diethylamine to form a diethylamino derivative. The diethylamino derivative is then reacted with butyl bromide and subsequently with ethylamine to form this compound.
科学的研究の応用
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one has been found to have potential applications in various scientific research fields. It has been extensively studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, this compound has been found to have potential applications in the field of neuroscience, where it has been studied for its effects on neuronal activity.
特性
分子式 |
C21H33N3O |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C21H33N3O/c1-6-10-13-23(7-2)15-19-16(5)22-20-12-11-17(24(8-3)9-4)14-18(20)21(19)25/h11-12,14H,6-10,13,15H2,1-5H3,(H,22,25) |
InChIキー |
RTKLENVHERHMBT-UHFFFAOYSA-N |
異性体SMILES |
CCCCN(CC)CC1=C(N=C2C=CC(=CC2=C1O)N(CC)CC)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
正規SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)N(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)